molecular formula C7H9BrN2OS B13299866 3-Amino-3-(5-bromothiophen-3-yl)propanamide

3-Amino-3-(5-bromothiophen-3-yl)propanamide

Cat. No.: B13299866
M. Wt: 249.13 g/mol
InChI Key: IZCYDILPHAKAHV-UHFFFAOYSA-N
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Description

3-Amino-3-(5-bromothiophen-3-yl)propanamide is an organic compound with the molecular formula C7H9BrN2OS and a molecular weight of 249.13 g/mol . It is a derivative of thiophene, a sulfur-containing heterocycle, and features both an amino group and a bromine atom on the thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(5-bromothiophen-3-yl)propanamide typically involves the bromination of thiophene followed by the introduction of the amino and propanamide groups. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(5-bromothiophen-3-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-3-(5-bromothiophen-3-yl)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-3-(5-bromothiophen-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The amino and bromine groups on the thiophene ring allow it to form hydrogen bonds and halogen interactions with proteins and enzymes, potentially modulating their activity. The compound may also participate in redox reactions and electron transfer processes .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-3-(5-bromothiophen-2-yl)propanamide: Similar structure but with the bromine atom on the 2-position of the thiophene ring.

    3-Amino-3-(5-chlorothiophen-3-yl)propanamide: Similar structure but with a chlorine atom instead of bromine.

    3-Amino-3-(5-methylthiophen-3-yl)propanamide: Similar structure but with a methyl group instead of bromine.

Uniqueness

3-Amino-3-(5-bromothiophen-3-yl)propanamide is unique due to the specific positioning of the bromine atom on the thiophene ring, which can influence its reactivity and interactions with other molecules. This unique structure may result in distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C7H9BrN2OS

Molecular Weight

249.13 g/mol

IUPAC Name

3-amino-3-(5-bromothiophen-3-yl)propanamide

InChI

InChI=1S/C7H9BrN2OS/c8-6-1-4(3-12-6)5(9)2-7(10)11/h1,3,5H,2,9H2,(H2,10,11)

InChI Key

IZCYDILPHAKAHV-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1C(CC(=O)N)N)Br

Origin of Product

United States

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